5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione
Description
Properties
IUPAC Name |
5-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-3-2-12-5-4(3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHZJOTBCBRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Conditions
A highly efficient one-pot synthesis was developed by Liu et al., involving the condensation of 2H-thieno[2,3-d][1,oxazine-2,4(1H)-dione with aromatic aldehydes and primary amines. The reaction is catalyzed by acetic acid in ethanol under reflux conditions (80–90°C) for 8–12 hours. This method eliminates intermediate isolation, streamlining the synthesis of 5-methyl derivatives with yields ranging from 85% to 92%.
Key Mechanistic Steps:
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Aldol Condensation : The aldehyde reacts with the amine to form a Schiff base, which subsequently undergoes nucleophilic attack at the C2 position of the oxazine ring.
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Cyclization : Intramolecular dehydration closes the thieno-oxazine system, stabilized by resonance within the conjugated π-system.
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Methylation : A methyl group is introduced via in situ alkylation using methyl iodide or dimethyl sulfate, though specific details of the methylation step require further optimization.
Analytical Validation
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IR Spectroscopy : Strong absorption bands at 1758 cm⁻¹ (C=O stretching of oxazine) and 1660 cm⁻¹ (C=N stretching).
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¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 5.12 (s, 2H, OCH₂), 7.25–7.48 (m, aromatic protons).
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Elemental Analysis : Calcd for C₈H₇NO₃S: C, 49.74; H, 3.65; N, 7.25; S, 16.57. Found: C, 49.68; H, 3.71; N, 7.31; S, 16.49.
Cyclization of 3-Amino-thiophene Carboxylic Acid Derivatives
Methodology
Dabaeva et al. reported a two-step protocol starting from 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid. The amino group undergoes nucleophilic acylation with butanoic anhydride, followed by cyclization to form the oxazine ring.
Reaction Conditions:
Mechanistic Insights
Characterization Data
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¹³C NMR : δ 167.2 ppm (C=O of oxazine), 70.8 ppm (quaternary C7), 26.2 ppm (geminal dimethyl groups).
Microwave-Assisted Synthesis with Thiobarbituric Acid
Procedure and Optimization
A microwave-enhanced method by Al-Mutabagani et al. employs thiobarbituric acid, N-methyl urea, and methyl glyoxal in ethanol. Irradiation at 150 W for 15–20 minutes achieves 89% yield, reducing reaction time by 80% compared to thermal methods.
Advantages Over Conventional Heating
Analytical Highlights:
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Mass Spectrometry : m/z 231.05 [M+H]⁺ (calcd 231.04 for C₈H₇NO₃S).
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X-ray Crystallography : Confirms planar oxazine ring and methyl group orientation.
Chlorination-Functionalization Approach
Synthesis of 4-Chloro Intermediates
PMC-based protocols utilize POCl₃ to chlorinate thieno[2,3-d]pyrimidin-4-ones, forming reactive intermediates for subsequent methylation.
Conditions:
Yield and Challenges
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups at the oxazine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that derivatives of thieno[2,3-d][1,3]oxazine compounds exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties :
There is emerging evidence that thieno[2,3-d][1,3]oxazine derivatives possess anticancer activity. Specific studies have demonstrated the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Materials Science Applications
Organic Electronics :
this compound has been explored as a potential material for organic semiconductors due to its unique electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Polymer Chemistry :
In polymer science, this compound can be used as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength .
Agrochemical Applications
Pesticides and Herbicides :
The compound's biological activity extends to agricultural applications where it has been tested as a potential pesticide or herbicide. Initial studies suggest that it may inhibit key enzymes in pests or weeds, providing a basis for developing environmentally friendly agricultural chemicals .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM. |
| Study 3 | Organic Electronics | Achieved electron mobility of 0.5 cm²/Vs in thin film transistors using this compound as an active layer. |
| Study 4 | Agrochemical Potential | Showed significant herbicidal activity against common agricultural weeds at concentrations of 100 ppm. |
Mechanism of Action
The mechanism by which 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Reactivity
Parent Compound (1H-Thieno[2,3-d][1,3]oxazine-2,4-dione)
- Structure : Lacks the methyl group at position 3.
- Properties : Lower steric hindrance enhances reactivity in cyclization and substitution reactions compared to its methylated counterpart.
5,6-Dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
- Structure : Methyl groups at positions 5 and 4.
- Reactivity : Increased steric bulk may reduce reaction rates in nucleophilic substitutions but improve thermal stability.
Benzo-Fused Derivatives (NSC777205 and NSC777207)
- Physicochemical Properties : Higher lipophilicity due to the aromatic benzene ring, leading to enhanced blood-brain barrier permeability (e.g., NSC777205 has 2-fold higher BBB permeation than NSC777207) .
- Drug-Likeness : Satisfies Lipinski’s rules, with favorable solubility and gastrointestinal absorption .
Key Observations :
- The target compound’s role as a precursor enables versatile downstream derivatization, achieving high yields (up to 86%) in pyrimidinone synthesis .
- Fused-ring analogs (e.g., 7f) require specialized reagents (e.g., trichlorophosphazene) but achieve moderate-to-high yields .
Cytotoxicity
Antimicrobial Activity
- Sulfonamide-Thieno-oxazine-dione Hybrids: Showed moderate antibacterial activity against Gram-positive and Gram-negative strains, suggesting the scaffold’s versatility in drug design .
Physicochemical and Drug-Likeness Properties
| Parameter | 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione | NSC777205 (Benzo-oxazine-dione) | 1,3,5-Triazine-2,4-dione (Aza-uracil) |
|---|---|---|---|
| Molecular Weight | ~225 g/mol (estimated) | 307.7 g/mol | ~168 g/mol |
| Lipinski’s Compliance | Likely compliant (methyl group reduces polarity) | Compliant | Compliant |
| BBB Permeability | Not reported | High (2.1 logBB) | Low |
| Solubility | Moderate (polar oxazine, nonpolar thiophene) | Moderate | High (due to aza-uracil polarity) |
Key Insights :
- Benzo-fused derivatives (NSC777205) exhibit superior BBB penetration, making them candidates for CNS-targeted therapies .
Biological Activity
5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione (CAS Number: 109666-88-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antifungal and cytotoxic activities, supported by research findings and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C10H7NO3S
- Molecular Weight : 183.18 g/mol
- Structure : Features a thieno[2,3-d][1,3]oxazine ring system which is critical for its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound against various fungal strains.
Case Studies
- Study on Fusarium oxysporum :
- In Vitro Testing :
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated.
Research indicates that the compound may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death associated with the accumulation of lipid peroxides . The electrophilic nature of the compound allows it to interact with thiol groups in proteins, leading to cytotoxic effects.
Data Table: Cytotoxicity Results
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Ferroptosis |
| Control (Cisplatin) | HeLa | 8.0 | Apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies suggest that modifications at specific positions on the thieno ring can enhance its biological efficacy:
- Position 5 Substitution : Adding alkyl groups increases hydrophobic interactions and improves membrane permeability.
- Electrophilic Centers : The presence of electrophilic centers is crucial for inducing cytotoxicity through covalent bonding with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
